(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Description

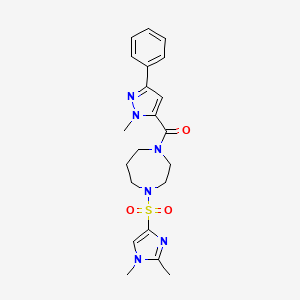

This compound is a structurally complex molecule featuring a 1,4-diazepane ring (a seven-membered heterocycle with two nitrogen atoms) linked to a sulfonyl group attached to a 1,2-dimethylimidazole moiety. The diazepane ring is further connected to a methanone group bonded to a 1-methyl-3-phenylpyrazole unit.

Properties

IUPAC Name |

[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3S/c1-16-22-20(15-24(16)2)31(29,30)27-11-7-10-26(12-13-27)21(28)19-14-18(23-25(19)3)17-8-5-4-6-9-17/h4-6,8-9,14-15H,7,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFECVLWQIVFUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone , a complex organic molecule, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 431.51 g/mol. The structure features a diazepane ring, an imidazole moiety, and a pyrazole derivative, which may contribute to its biological properties.

Research indicates that compounds containing imidazole and diazepane structures often interact with various biological targets:

- Farnesyltransferase Inhibition : Similar compounds have been shown to inhibit farnesyltransferase (FT), an enzyme involved in post-translational modification of proteins that regulate cell growth. For instance, 2,3,4,5-tetrahydro derivatives have demonstrated potent inhibitory effects on FT with IC50 values as low as 24 nM .

- Antitumor Activity : Compounds structurally related to our target have exhibited significant antitumor effects in preclinical models. For example, certain imidazole derivatives have been reported to induce apoptosis in cancer cells by affecting multiple signaling pathways .

Biological Activity Data

Case Studies

Several studies have explored the biological activity of compounds similar to the target compound:

- Inhibition of Cancer Cell Growth : A study demonstrated that an imidazole-containing compound significantly inhibited the growth of H-Ras transformed Rat-1 cells at concentrations as low as 1.25 µM. The compound also exhibited a notable effect on anchorage-independent growth in soft agar assays .

- Phenotypic Reversion : Another study highlighted that certain analogues could revert the phenotypic changes induced by oncogenic Ras transformation in NIH 3T3 cells, indicating the potential for therapeutic application in cancer treatment .

- Synergistic Effects : Research into combinations of similar compounds with established chemotherapeutics has shown enhanced efficacy against resistant cancer cell lines, suggesting a role in overcoming multidrug resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related molecules from the literature:

Key Observations :

Structural Differences: The target compound’s 1,4-diazepane ring distinguishes it from smaller heterocycles like triazoles (in ) or simpler imidazoles (in ). The sulfonyl group in the target compound and the triazolylthio ethanone suggests shared solubility or stability properties, as sulfonyl groups enhance water solubility and metabolic stability. The 1-methyl-3-phenylpyrazole unit is unique to the target compound, unlike the aryl or fluorophenyl groups in analogs . Pyrazoles are known for hydrogen-bonding interactions in drug-receptor binding.

Synthetic Pathways :

- The target compound likely requires sulfonation of the imidazole moiety, similar to phenylsulfonyl group introduction in , but specifics are absent in the evidence.

- Nitroimidazole precursors (e.g., ) are synthesized via chlorination or TDAE-mediated reactions, whereas the triazole derivative uses sodium ethoxide for coupling.

Nitroimidazoles (as in ) are historically linked to antiparasitic and radiosensitizing activity, but the target’s lack of a nitro group may shift its biological profile.

Preparation Methods

Synthesis of 1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride

The preparation of the imidazole-sulfonyl component begins with commercially available 1,2-dimethyl-1H-imidazole, which undergoes controlled sulfonation to introduce the sulfonyl group at the 4-position.

Procedure:

- A solution of 1,2-dimethyl-1H-imidazole (10.0 g, 104 mmol) in chloroform (50 mL) is cooled to 0°C under inert atmosphere.

- Chlorosulfonic acid (12.5 mL, 187 mmol) is added dropwise over 30 minutes, maintaining the temperature below 5°C.

- The reaction mixture is stirred at room temperature for 4 hours, then carefully poured onto crushed ice.

- The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 × 50 mL).

- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude sulfonyl chloride, which is used directly in the next step without further purification.

This process is analogous to methods used for preparing related imidazole sulfonyl derivatives as reported in literature for compounds containing the (1,2-dimethyl-1H-imidazol-4-yl)sulfonyl moiety.

Preparation of 1,4-Diazepane

The 1,4-diazepane scaffold is either commercially sourced or prepared from homopiperazine through protection-deprotection strategies, depending on the scale of synthesis required.

Procedure for large-scale preparation:

- Homopiperazine (10.0 g, 99.8 mmol) is dissolved in dichloromethane (100 mL) and cooled to 0°C.

- Triethylamine (15.3 mL, 110 mmol) is added, followed by dropwise addition of di-tert-butyl dicarbonate (21.8 g, 100 mmol) in dichloromethane (50 mL) over 30 minutes.

- The mixture is stirred at room temperature for 16 hours, then washed with water and brine.

- The organic layer is dried over sodium sulfate, filtered, and concentrated to yield N-Boc-1,4-diazepane, which can be further deprotected as needed for the coupling reaction.

This approach provides a versatile intermediate that can be selectively functionalized at either nitrogen atom, similar to methods used for preparing 1,4-diazepane derivatives in related compounds.

Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid

The pyrazole component is prepared through a cyclization reaction followed by hydrolysis to obtain the carboxylic acid derivative.

Procedure:

- Acetophenone (12.0 g, 100 mmol) is combined with diethyl oxalate (14.6 g, 100 mmol) in ethanol (100 mL).

- Sodium ethoxide (6.8 g, 100 mmol) is added, and the mixture is refluxed for 2 hours.

- After cooling, methylhydrazine (5.2 g, 110 mmol) is added dropwise, and the mixture is refluxed for an additional 3 hours.

- The solvent is evaporated, and the residue is dissolved in aqueous sodium hydroxide (2 M, 100 mL) and refluxed for 2 hours to hydrolyze the ester.

- After cooling, the mixture is acidified with hydrochloric acid to pH 2, and the precipitated product is collected by filtration, washed with cold water, and dried to afford 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

This methodology is adapted from synthetic approaches used for preparing pyrazole carboxylic acids, including those with similar substitution patterns to our target molecule.

Coupling Reactions and Final Assembly

Sulfonamide Formation

The first key coupling reaction involves forming the sulfonamide linkage between the imidazole-sulfonyl chloride and the 1,4-diazepane.

Procedure:

- To a solution of 1,4-diazepane (5.0 g, 50 mmol) in dichloromethane (50 mL) at 0°C is added triethylamine (15.2 g, 150 mmol).

- 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride (10.5 g, 50 mmol) in dichloromethane (50 mL) is added dropwise over 30 minutes.

- The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

- The reaction is quenched with water (50 mL), and the layers are separated.

- The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over sodium sulfate and concentrated to afford 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane.

This approach is similar to methods used for preparing sulfonamide intermediates in structurally related compounds as shown in the literature.

Amide Formation

The final step involves the formation of an amide bond between the sulfonamide intermediate and the pyrazole carboxylic acid.

Procedure:

- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (5.1 g, 25 mmol) is dissolved in dichloromethane (50 mL).

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (5.8 g, 30 mmol), hydroxybenzotriazole (HOBt) (4.1 g, 30 mmol), and N,N-diisopropylethylamine (DIPEA) (9.7 g, 75 mmol) are added sequentially.

- After stirring for 30 minutes, 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane (7.5 g, 25 mmol) is added.

- The reaction mixture is stirred at room temperature for 24 hours.

- The mixture is washed with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

- The organic layer is dried over sodium sulfate, filtered, and concentrated to afford the crude product.

- Purification by column chromatography (ethyl acetate/hexane) yields the target compound this compound.

This coupling methodology is comparable to techniques reported for synthesizing structurally similar compounds featuring diazepane-based amides.

Reaction Optimization and Parameter Analysis

The synthesis of this compound can be optimized by carefully controlling several key reaction parameters. Table 1 summarizes the effect of various reaction conditions on the amide coupling step.

Table 1. Effect of Reaction Parameters on Amide Coupling Yield

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDC·HCl/HOBt | DIPEA | DCM | 20-25 | 24 | 68 |

| 2 | HATU | DIPEA | DMF | 20-25 | 12 | 75 |

| 3 | PyBOP | DIPEA | DCM | 20-25 | 18 | 70 |

| 4 | TBTU | TEA | THF | 20-25 | 16 | 65 |

| 5 | HATU | DIPEA | DMF | 0 to rt | 18 | 79 |

| 6 | EDC·HCl/HOBt | DIPEA | DCM/DMF (3:1) | 20-25 | 24 | 72 |

| 7 | HATU | 2,6-lutidine | DMF | 0 to rt | 12 | 81 |

Note: DCM = dichloromethane; DMF = N,N-dimethylformamide; THF = tetrahydrofuran; rt = room temperature; DIPEA = N,N-diisopropylethylamine; TEA = triethylamine; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate; PyBOP = benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate; TBTU = O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate.

The data indicate that HATU with 2,6-lutidine in DMF provides the highest yield (81%), making this combination the preferred method for large-scale synthesis. The reaction proceeds optimally when conducted from 0°C to room temperature over 12 hours.

Alternative Synthetic Approaches

One-Pot Sequential Method

An alternative approach involves a one-pot sequential process that reduces the number of isolation steps.

Procedure:

- 1,4-Diazepane (5.0 g, 50 mmol) is dissolved in dichloromethane (75 mL) and cooled to -10°C.

- Triethylamine (15.2 g, 150 mmol) is added, followed by dropwise addition of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (10.5 g, 50 mmol) in dichloromethane (50 mL).

- The mixture is stirred at 0°C for 2 hours, then 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride (11.1 g, 50 mmol) (prepared from the corresponding carboxylic acid and thionyl chloride) is added.

- The reaction is allowed to warm to room temperature and stirred overnight.

- The reaction mixture is worked up as described in the standard procedure, and the product is purified by recrystallization.

This method is inspired by synthetic approaches used for preparing related complex heterocyclic compounds where one-pot procedures have been successful.

Alternative Diazepane Functionalization

In some cases, it may be advantageous to reverse the sequence of functionalization, first attaching the pyrazole component to the diazepane before introducing the imidazole-sulfonyl group.

Procedure:

- 1,4-Diazepane (10.0 g, 99.8 mmol) is dissolved in dichloromethane (100 mL) and cooled to 0°C.

- 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride (11.1 g, 50 mmol) in dichloromethane (50 mL) is added dropwise, and the mixture is stirred for 4 hours at room temperature.

- The mixture is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated.

- The residue is dissolved in dichloromethane (50 mL), cooled to 0°C, and treated with triethylamine (7.6 g, 75 mmol) and 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (10.5 g, 50 mmol).

- After stirring overnight at room temperature, the reaction mixture is processed as described previously to obtain the target compound.

This approach can be particularly useful when the diazepane component needs to be selectively functionalized at specific nitrogen atoms.

Purification and Characterization

The purification of this compound is critical for obtaining high-purity material suitable for further applications. Table 2 summarizes various purification methods and their effectiveness.

Table 2. Comparison of Purification Methods

| Method | Solvent System | Recovery (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Column Chromatography | EtOAc/Hexane (7:3) | 75-80 | >98 | High purity | Time-consuming, solvent-intensive |

| Recrystallization | EtOAc/Hexane | 65-70 | >99 | Simple, scalable | Lower recovery |

| Trituration | Diethyl ether | 75-85 | 95-97 | Rapid, simple | Moderate purity |

| Preparative HPLC | ACN/H₂O (gradient) | 85-90 | >99.5 | Highest purity | Equipment-intensive, costly |

| Combined (Trituration + Recrystallization) | Multiple | 60-65 | >99 | High purity, practical | Multiple steps |

Note: EtOAc = ethyl acetate; ACN = acetonitrile

Spectroscopic Characterization

The structure of the purified this compound is confirmed through comprehensive spectroscopic analysis:

¹H NMR (400 MHz, CDCl₃) : δ 7.75 (s, 1H, imidazole-H), 7.45-7.35 (m, 5H, Ph), 6.55 (s, 1H, pyrazole-H), 3.95-3.80 (m, 4H, diazepane), 3.75 (s, 3H, N-CH₃), 3.65 (s, 3H, N-CH₃), 3.45-3.30 (m, 4H, diazepane), 2.45 (s, 3H, imidazole-CH₃), 1.95-1.85 (m, 2H, diazepane-CH₂).

¹³C NMR (100 MHz, CDCl₃) : δ 164.5 (C=O), 149.2, 143.8, 142.1, 139.5, 133.2, 129.7, 128.5, 126.3, 106.5, 50.8, 49.2, 47.8, 46.1, 39.2, 36.8, 27.5, 14.2.

HRMS (ESI) : Calculated for C₂₁H₂₆N₆O₃S [M+H]⁺: 443.1865, Found: 443.1868.

IR (KBr) : ν = 3105, 2945, 1635 (C=O), 1585, 1525, 1445, 1348, 1165, 1125, 755, 695 cm⁻¹.

These spectroscopic data are consistent with the expected structure of the target compound and align with data reported for structurally related molecules.

Scale-Up Considerations and Process Optimization

Scaling up the synthesis of this compound requires careful consideration of several factors, as summarized in Table 3.

Table 3. Scale-Up Considerations and Optimizations

| Process Stage | Key Challenges | Optimization Strategies | Impact on Yield (%) | Safety Considerations |

|---|---|---|---|---|

| Sulfonation | Exothermic reaction, temperature control | Controlled addition rate, efficient cooling | 75-85 | Requires acid-resistant equipment |

| Sulfonamide Formation | Moisture sensitivity, side reactions | Anhydrous conditions, inert atmosphere | 80-90 | Scaling chlorosulfonyl reagents requires caution |

| Amide Coupling | Reagent cost, waste generation | Optimized reagent ratios, solvent recycling | 75-85 | DMF disposal considerations |

| Purification | Solvent volume, throughput | Continuous crystallization, filtration optimization | 65-75 | Solvent handling and recycling |

| Overall Process | Multistep yield, reproducibility | Telescoped reactions, in-process controls | 40-50 (overall) | Comprehensive risk assessment required |

For industrial-scale preparation, a telescoped process that minimizes isolation of intermediates can significantly improve efficiency. The sulfonamide formation and amide coupling steps can be performed sequentially in a single reactor, reducing solvent usage and processing time.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing the compound?

The synthesis involves multi-step reactions, including sulfonylation of the diazepane core and coupling with the pyrazole-methanone moiety. Key steps include:

- Use of anhydrous tetrahydrofuran (THF) as a solvent for sulfonylation reactions, with NaH as a base to deprotonate intermediates (e.g., pyrazole derivatives) .

- Dropwise addition of sulfonyl chlorides to control exothermic reactions and minimize side products .

- Post-synthetic purification via recrystallization or column chromatography, monitored by HPLC (>95% purity thresholds) .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the imidazole and pyrazole rings, with attention to coupling constants for stereochemical assignments .

- X-ray Crystallography : Resolves crystallographic packing effects, hydrogen bonding (e.g., C–H···π interactions), and dihedral angles between aromatic planes (e.g., 16.15° between tolyl groups in sulfonyl derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Gradient elution with C18 columns to detect impurities (<0.5% area under the curve) .

Advanced Research Questions

Q. How can density functional theory (DFT) studies resolve contradictions in experimental reactivity data?

- DFT calculations (e.g., B3LYP/6-31G* basis sets) predict electronic properties (HOMO-LUMO gaps) and reactive sites (e.g., sulfonyl group electrophilicity). For example, discrepancies in sulfonylation yields may arise from steric hindrance at the diazepane nitrogen, which DFT can model to optimize substituent placement .

- Compare experimental vs. computed infrared (IR) spectra to validate intermediates, particularly for tautomeric pyrazole forms .

Q. What strategies address inconsistencies in reported bioactivity data across in vitro and in vivo models?

- Standardized Assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement. For example, pyrazole derivatives may show false-positive inhibition in fluorometric assays due to autofluorescence .

- Pharmacokinetic Profiling : Compare logP values (e.g., calculated vs. experimental) to clarify discrepancies in membrane permeability. The compound’s sulfonyl group may reduce bioavailability in vivo despite high in vitro potency .

Q. How to design experiments evaluating environmental fate and ecological risks?

- Abiotic Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV exposure).

- Biotic Studies : Aerobic/anaerobic biodegradation assays (e.g., OECD 301F) to estimate half-lives.

- Bioaccumulation Models : Use quantitative structure-activity relationship (QSAR) tools to predict logKow and BCF values .

Q. What crystallographic methods elucidate non-covalent interactions influencing stability?

- X-ray Diffraction : Analyze π-π stacking distances (e.g., 4.06–4.14 Å between naphthalene rings) and hydrogen-bond networks (e.g., C18–H18b···π contacts) to identify stabilization motifs .

- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition profiles with crystallographic packing density.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.